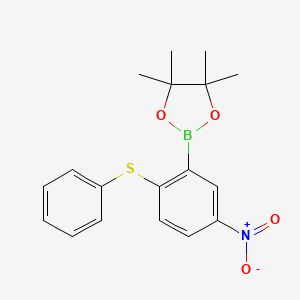

5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-nitro-2-phenylsulfanylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO4S/c1-17(2)18(3,4)24-19(23-17)15-12-13(20(21)22)10-11-16(15)25-14-8-6-5-7-9-14/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBSAXCMDJENTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely reported method for synthesizing arylboronic esters. For 5-nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester, this approach typically involves coupling a halogenated nitro-phenylsulfanyl precursor with a boron reagent.

Reaction Protocol

-

Starting Material : A brominated or iodinated 5-nitro-2-(phenylsulfanyl)phenyl derivative (e.g., 5-nitro-2-(phenylsulfanyl)phenyl bromide) is reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

-

Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used.

-

Base : Alkali metal weak acid salts (e.g., potassium acetate, sodium bicarbonate) facilitate transmetallation.

-

Solvent : Polar aprotic solvents like 1,4-dioxane or ethanol are employed under inert conditions.

-

Temperature : Reactions proceed at 80–110°C for 12–24 hours.

Example

Sequential Functionalization

An alternative route involves synthesizing the boronic acid intermediate first, followed by esterification with pinacol.

Step 1: Boronic Acid Synthesis

Step 2: Esterification

-

The boronic acid is dehydrated with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under azeotropic conditions.

Alternative Synthetic Pathways

Direct Electrophilic Borylation

Electrophilic borylation using boron trifluoride (BF₃) or iodine monobromide (IBr) has been explored for sterically hindered substrates. However, this method is less efficient for nitro-substituted arenes due to competing side reactions.

Conditions

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions, reducing reaction times from hours to minutes.

Protocol

-

5-Nitro-2-(phenylsulfanyl)phenyl bromide (1.0 equiv), B₂Pin₂ (1.1 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos ligand (0.04 equiv) in DMF are irradiated at 120°C for 30 minutes.

Comparative Analysis of Methods

Optimization Strategies

Catalyst Loading Reduction

Using Pd nanoparticles (0.5–1 mol%) instead of homogeneous catalysts improves cost-efficiency without compromising yield.

Solvent-Free Conditions

Ball milling or neat reactions at elevated temperatures reduce solvent waste and enhance reaction rates.

Protecting Group Strategies

Temporary protection of the nitro group (e.g., as a tert-butyl carbamate) minimizes undesired reduction during coupling.

Challenges and Solutions

-

Nitro Group Stability : The nitro group may undergo reduction under prolonged heating. Using mild bases (e.g., K₃PO₄) and low temperatures (80°C) mitigates this.

-

Purification : Silica gel chromatography is standard, but crystallization from petroleum ether/ethyl acetate mixtures offers a greener alternative .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Aminophenylthio derivatives.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 5-nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids, making it crucial for synthesizing complex organic molecules. The presence of the nitro and phenylsulfanyl groups enhances its reactivity and selectivity in these reactions, which is essential for developing pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

The structural uniqueness of this compound can be highlighted through a comparison with other boronic acid derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester | Structure | Contains trifluoromethyl group, enhancing lipophilicity but may alter reactivity compared to sulfur-containing analogs. |

| Phenylboronic acid pinacol ester | Structure | Lacks nitro and sulfur substituents, making it less reactive towards certain biological targets. |

| 4-Methylphenylboronic acid pinacol ester | Structure | Methyl group provides different steric properties affecting its reactivity in coupling reactions. |

The presence of both a nitro group and a phenylsulfanyl moiety distinguishes this compound, potentially enhancing its selectivity and efficacy in biological applications.

Pharmaceutical Applications

Drug Delivery Systems

Recent studies have explored the use of phenylboronic acid derivatives in drug delivery systems. For instance, a reactive oxygen species (ROS)-responsive drug delivery system was developed by modifying hyaluronic acid with phenylboronic acid pinacol ester. This system effectively encapsulated curcumin, allowing for targeted release in inflammatory environments such as periodontitis. The results indicated that curcumin-loaded nanoparticles exhibited enhanced anti-inflammatory and antimicrobial properties both in vitro and in vivo, showcasing the potential of boronic acid derivatives in therapeutic applications .

Case Study: Periodontitis Treatment

In a study focusing on periodontitis, the encapsulation of curcumin within a boronic acid-modified hyaluronic acid matrix demonstrated significant improvements in drug efficacy. The nanoparticles not only retained curcumin's antimicrobial properties but also enhanced cellular uptake due to specific interactions with CD44 receptors expressed on normal cells. This approach highlights the versatility of this compound as a functional component in advanced drug delivery systems targeting inflammatory diseases .

Material Science Applications

Synthesis of Functional Materials

The compound has shown promise in synthesizing functional materials due to its ability to form stable complexes with various substrates. Its boron atom can engage in coordination chemistry, allowing for the development of new materials with tailored properties for electronic or photonic applications.

Case Study: Boron-Doped Materials

Research has indicated that incorporating boron-containing compounds like this compound into polymer matrices can enhance their mechanical and thermal properties. This application is particularly relevant in developing lightweight composite materials for aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The nitrophenylthio group can undergo redox reactions, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Research Implications

The combination of nitro and phenylsulfanyl groups in 5-nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester suggests unique stability and reactivity profiles. Its slow hydrolysis kinetics make it suitable for prolonged drug release systems, while its solubility in organic solvents supports formulation in hydrophobic matrices. Further studies should quantify its hydrolysis rates and explore applications in H₂O₂-responsive materials or fluorescence probes for oxidative stress .

Biological Activity

5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a boronic acid moiety, which is known for its ability to interact with biological targets, particularly in the context of enzyme inhibition and drug delivery systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Boronic acids generally exhibit unique reactivity towards diols and can form reversible covalent bonds with proteins, influencing various biochemical pathways.

- Enzyme Inhibition : Boronic acids have been shown to inhibit proteasome activity by binding to the active site, which is critical in cancer cell proliferation. This mechanism has been documented in studies showing that boronic acid derivatives can halt the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells .

- Reactive Oxygen Species (ROS) Modulation : The compound may also influence oxidative stress pathways by modulating ROS levels. This activity is crucial for protecting cells from oxidative damage and has implications in neuroprotection and anti-inflammatory responses .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation effectively. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be in the low micromolar range, indicating potent activity .

Antibacterial Properties

In addition to anticancer effects, this compound has shown promising antibacterial activity against several strains of bacteria. In vitro assays revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Case Studies

- Case Study on Cancer Cell Lines : In a study examining the effects on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration). Mechanistic studies indicated that this was associated with increased apoptosis markers such as cleaved caspase-3 and PARP .

- Case Study on Bacterial Inhibition : Another study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Data Tables

| Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|

| Anticancer (MCF-7) | 10 | - |

| Antibacterial (S. aureus) | - | 8 |

| Antibacterial (E. coli) | - | 16 |

Q & A

Q. What are the standard synthetic routes for preparing 5-nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura coupling or sequential functionalization of a boronic acid precursor. Key steps include:

- Boronation : Introducing the boronic ester group via palladium-catalyzed cross-coupling with a halogenated nitroarene precursor.

- Thioether formation : Incorporating the phenylsulfanyl group through nucleophilic aromatic substitution (SNAr) or transition-metal-mediated C–S bond formation. Purification often involves column chromatography under inert conditions to prevent boronic ester hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

Q. Which solvents are optimal for dissolving this boronic ester in cross-coupling reactions?

Solubility data for analogous phenylboronic esters suggest:

Advanced Questions

Q. How does the nitro group influence reactivity in Suzuki-Miyaura couplings?

The electron-withdrawing nitro group:

- Reduces boronic ester nucleophilicity , slowing transmetalation steps.

- Stabilizes intermediates via resonance, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve high yields. Competing side reactions (e.g., nitro reduction) may occur under prolonged heating .

Q. What strategies mitigate anhydride formation during thermal analysis?

Boronic acids often dehydrate to anhydrides upon heating. To avoid artifacts:

Q. How can researchers address solubility discrepancies in different solvent systems?

Solubility variability arises from:

- Equilibrium between boronic acid and anhydride forms , influenced by solvent polarity.

- Micelle formation in polar aprotic solvents (e.g., DMSO). Standardize measurements using dynamic methods (heating stirred suspensions until turbidity clears) and validate with Wilson/NRTL thermodynamic models .

Q. Which analytical techniques confirm the compound’s structure post-synthesis?

- ¹H/¹¹B NMR : Confirm boronic ester integrity (δ ~30 ppm for ¹¹B).

- FT-IR : Detect B–O (∼1350 cm⁻¹) and nitro (∼1520 cm⁻¹) stretches.

- X-ray crystallography : Resolve stereoelectronic effects of the nitro and sulfanyl groups .

Q. How to design experiments for kinetic studies of boronic ester hydrolysis?

Q. How to resolve contradictions in thermal decomposition data?

Conflicting TGA/DSC results may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.